

Application Notes: N-Boc-2-Amino-5-bromothiazole in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *N-Boc-2-Amino-5-bromothiazole*

Cat. No.: *B153047*

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Introduction

N-tert-butoxycarbonyl-2-amino-5-bromothiazole, commonly referred to as **N-Boc-2-amino-5-bromothiazole**, is a pivotal intermediate in modern pharmaceutical and medicinal chemistry. Its structure combines a versatile thiazole ring, a reactive bromine atom, and a Boc-protected amine, making it an ideal building block for creating complex molecular architectures. The Boc (tert-butoxycarbonyl) group serves as an effective protecting group for the amino moiety, allowing for selective reactions at other positions of the thiazole ring. The bromine atom at the 5-position is particularly valuable for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This functional handle is instrumental in the synthesis of numerous biologically active compounds, most notably in the development of kinase inhibitors for oncology, such as Dasatinib.

Key Applications

- **Kinase Inhibitors:** The 2-aminothiazole scaffold is a privileged structure found in many kinase inhibitors. **N-Boc-2-amino-5-bromothiazole** serves as a key precursor for synthesizing drugs like Dasatinib, a potent inhibitor of multiple tyrosine kinases.^{[1][2]}
- **Cross-Coupling Reactions:** The bromo-substituent at the C5 position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds to introduce aryl, heteroaryl, or alkyl groups.^{[3][4][5]}

- **Scaffold for Drug Discovery:** It provides a robust scaffold for developing libraries of compounds for high-throughput screening in drug discovery programs.

Physicochemical Properties

The key physicochemical properties of **N-Boc-2-amino-5-bromothiazole** are summarized in the table below.

Property	Value	Reference
CAS Number	405939-39-1	[6][7]
Molecular Formula	C ₈ H ₁₁ BrN ₂ O ₂ S	[6][7]
Molecular Weight	279.15 g/mol	[6][8]
Appearance	Off-white to yellow solid	[9]
Melting Point	149 °C	[6][9]
Solubility	Slightly soluble in water	[6][9]
pKa	4.58 ± 0.70 (Predicted)	[9]
Storage	Under inert gas (Nitrogen or Argon) at 2-8°C	[9]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2-Amino-5-bromothiazole

This protocol details the protection of the amino group of 2-amino-5-bromothiazole using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard procedure to prevent the amine from interfering with subsequent cross-coupling reactions.

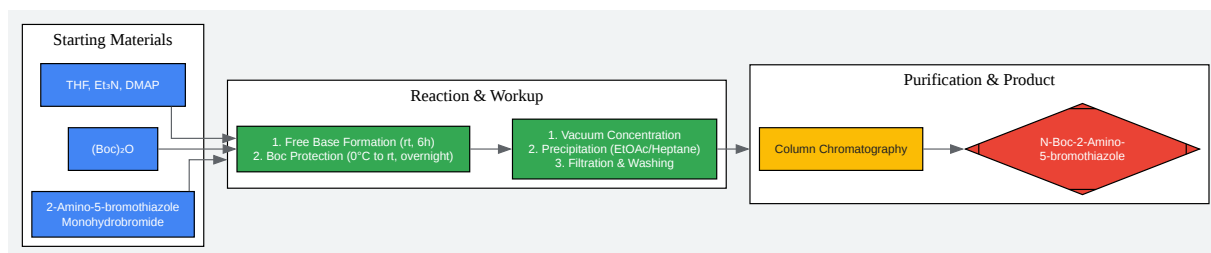
Materials:

- 2-Amino-5-bromothiazole monohydrobromide (1.0 eq.)[9]
- Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)[9]

- Triethylamine (Et₃N)[[9](#)]
- 4-(Dimethylamino)pyridine (DMAP) (0.025 eq.)[[9](#)]
- Tetrahydrofuran (THF)[[9](#)]
- Ethyl acetate (EtOAc)
- Heptane
- Brine solution

Procedure:

- To a suspension of 2-amino-5-bromothiazole monohydrobromide (1.0 eq.) in THF, add triethylamine (Et₃N) and stir at room temperature for 6 hours to obtain the free base.[[10](#)][[11](#)]
Filter to remove the resulting precipitate.
- To the filtrate containing 2-amino-5-bromothiazole, add 4-(dimethylamino)pyridine (DMAP, 0.025 eq.).[[9](#)]
- Cool the reaction mixture to 0°C using an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in THF to the mixture.[[9](#)]
- Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure (vacuum).
- To the residue, add a mixture of EtOAc/heptane (1:10) and stir at room temperature overnight to induce precipitation.[[9](#)]
- Filter the mixture. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.[[9](#)]
- Purify the crude product by column chromatography on silica gel to obtain pure **N-Boc-2-amino-5-bromothiazole**.



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Workflow for the synthesis of **N-Boc-2-amino-5-bromothiazole**.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of **N-Boc-2-amino-5-bromothiazole** with an arylboronic acid. This reaction is fundamental for creating the carbon-carbon bond necessary for many pharmaceutical scaffolds.[3]

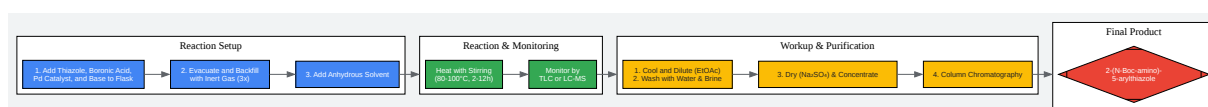
Materials:

- **N-Boc-2-amino-5-bromothiazole** (1.0 eq.)
- Arylboronic acid (1.2 eq.)[3]
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[3]
- Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.)[3]
- Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)[3]
- Schlenk flask or microwave vial
- Ethyl acetate (EtOAc)

- Anhydrous sodium sulfate

Procedure:

- Add **N-Boc-2-amino-5-bromothiazole** (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%), and the base (e.g., K_2CO_3 , 2.0 eq.) to a Schlenk flask.[3]
- Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon) three times.[3]
- Add the anhydrous solvent (e.g., 4:1 dioxane/water) via syringe.
- Heat the reaction mixture with stirring to 80-100°C for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.[3]
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[3]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
- Purify the crude product by column chromatography on silica gel to afford the desired 2-(N-Boc-amino)-5-arylthiazole derivative.[3]



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General workflow for a Suzuki-Miyaura cross-coupling reaction.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of the precursor and a subsequent Suzuki coupling reaction. Actual yields may vary based on reaction scale and specific substrates used.

Reaction	Starting Materials	Product	Representative Yield
Bromination	2-Aminothiazole, Bromine	2-Amino-5-bromothiazole	~75% ^[10]
Boc Protection	2-Amino-5-bromothiazole, (Boc) ₂ O	N-Boc-2-amino-5-bromothiazole	85-95% (Typical)
Suzuki Coupling	N-Boc-2-amino-5-bromothiazole, Phenylboronic acid	2-(N-Boc-amino)-5-phenylthiazole	60-90% (Estimated) ^[3]

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